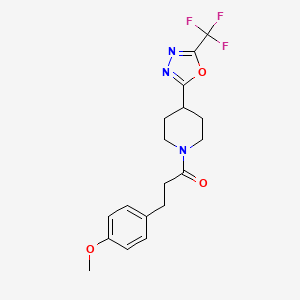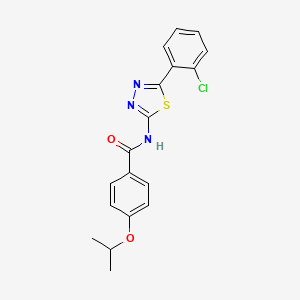![molecular formula C14H12N2O2S B2591455 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326829-85-9](/img/structure/B2591455.png)
1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For example, a novel series of 6-cinnamoyl-4-arylaminothienopyrimidines was synthesized in 2020 .Molecular Structure Analysis
Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidine derivatives have been created and evaluated as anticancer agents . They displayed highly potent cytotoxic activity in comparison to erlotinib .Scientific Research Applications
Antimicrobial Activity
1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and characterized. These compounds were docked against the acetyl-CoA carboxylase enzyme and tested for in vitro antimicrobial activity . Notably, they demonstrated moderate activity against both Gram-positive bacteria (such as Micrococcus luteus and Staphylococcus aureus) and Gram-negative bacteria (including Salmonella typhi and Klebsiella pneumoniae). Additionally, some derivatives exhibited good antibacterial and antifungal properties.
Antitumor Potential
While specific studies on this compound’s antitumor activity are limited, related thienopyrimidines have shown promise as potential antitumor agents . Further investigation is warranted to explore its efficacy in cancer treatment.
Heterocyclic Synthesis
1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives can serve as building blocks in heterocyclic synthesis. Researchers have utilized similar compounds to create novel pyrazole and pyrimidine derivatives . These heterocycles often exhibit diverse biological activities.
Anti-Inflammatory Properties
Although direct evidence is scarce, thienopyrimidines, including our compound of interest, have been associated with anti-inflammatory effects . Their potential in modulating inflammatory pathways warrants further exploration.
Antioxidant and Antidiabetic Activities
While not directly studied for this compound, thienopyrimidines have been investigated for their antioxidant and antidiabetic potential . These properties are essential in managing oxidative stress and diabetes-related complications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-15-11-8-9-19-12(11)13(17)16(14(15)18)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJNGJZLDLOEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/no-structure.png)

![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2591379.png)
![1-Cyclopropylsulfonyl-4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2591381.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(sec-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2591382.png)
![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2591384.png)
![7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591385.png)


![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester](/img/structure/B2591390.png)
![2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2591395.png)